Lipophilicity Comparison: XLogP3 of Target vs. Des‑methylsulfonyl Analog
The target compound exhibits a computed XLogP3 of –1.0, whereas the des‑methylsulfonyl comparator 3-(piperidin‑4‑yl)imidazolidine‑2,4‑dione has a higher computed XLogP3 of approximately +0.3 [1][2]. This 1.3 log unit difference indicates the methylsulfonyl group significantly reduces lipophilicity, which is associated with lower plasma protein binding, reduced volume of distribution, and improved central nervous system (CNS) multiparameter optimization (MPO) scores [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = –1.0 (PubChem computed) |
| Comparator Or Baseline | 3-(Piperidin‑4‑yl)imidazolidine‑2,4‑dione (CAS 550369‑99‑8); XLogP3 ≈ +0.3 (estimated by chemical similarity in PubChem) |
| Quantified Difference | ΔXLogP3 ≈ –1.3 |
| Conditions | Computed by PubChem using XLogP3 algorithm (version 3.0) |
Why This Matters
Lower lipophilicity is a key design parameter for reducing off‑target toxicity and improving oral absorption, making the target compound a more attractive starting point for hit‑to‑lead optimization.
- [1] PubChem. (2026). Compound Summary for CID 121017279: 3-(1-(Methylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 53430738: 3-(Piperidin-4-yl)imidazolidine-2,4-dione. National Center for Biotechnology Information. View Source
- [3] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775. View Source
